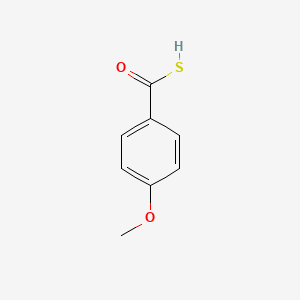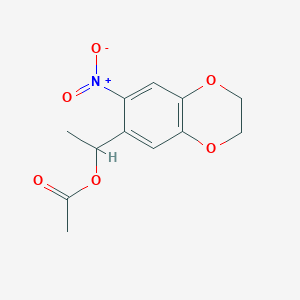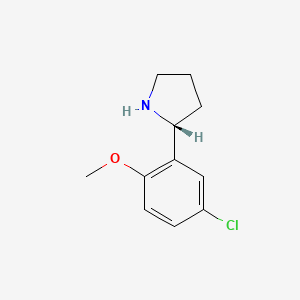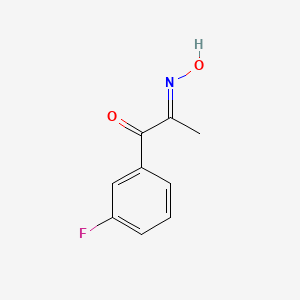
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester is an organic compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a dimethylamino propyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester typically involves multiple steps. One common method starts with the preparation of cyclopentanecarboxylic acid, which can be synthesized via the palladium-catalyzed hydrocarboxylation of cyclopentene . The next step involves the esterification of cyclopentanecarboxylic acid with 3-(dimethylamino)propyl alcohol in the presence of a suitable catalyst and under controlled reaction conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester: Similar structure but with a different amino group.
Cyclopentanecarboxylic acid, phenyl ester: Lacks the dimethylamino propyl group.
1-Phenyl-1-cyclopentanecarboxylic acid: Similar core structure but without the ester group.
Uniqueness
Cyclopentanecarboxylic acid, 1-phenyl-, 3-(dimethylamino)propyl ester is unique due to the presence of the dimethylamino propyl ester group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
4339-97-3 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-(dimethylamino)propyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C17H25NO2/c1-18(2)13-8-14-20-16(19)17(11-6-7-12-17)15-9-4-3-5-10-15/h3-5,9-10H,6-8,11-14H2,1-2H3 |
InChI Key |
LQMVLFHNUXVCKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-](/img/structure/B14159887.png)




![3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14159908.png)

![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
![diphenyl[(E)-2-phenylethenyl]phosphane](/img/structure/B14159926.png)

![N-(4-chlorophenyl)-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14159935.png)
![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)

![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)
